2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)11(15)14(2)10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDKNPKZVZSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include substituted amides or thiol derivatives.
Hydrolysis: Products include 2-cyanophenylacetic acid and methylamine.
Reduction: Products include 2-amino-N-(2-cyanophenyl)-N-methylpropanamide.
Scientific Research Applications
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Alachlor () and dimethenamid are herbicidal chloroacetamides, highlighting how chain length (acetamide vs. propanamide) and substituents (e.g., methoxymethyl) dictate agricultural applications .
Physicochemical Properties :
- The triethoxysilyl group in CTP () enables surface immobilization, a unique application distinct from pharmaceutical or agrochemical roles of other analogs .
- Lipophilicity trends (e.g., XLogP3 = 2.8 for 4-ethylcyclohexyl analog in ) suggest that bulkier substituents increase hydrophobicity, impacting membrane permeability .
Biological Activity
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure comprises a chloro group, a cyanophenyl moiety, and a methyl group attached to the nitrogen atom of the propanamide backbone. This unique arrangement enhances its biological activity, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the chloro and cyanophenyl groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 227.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The chloro and cyanophenyl groups likely enhance binding affinity, allowing the compound to inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access and catalytic functions .
Biological Activity
Studies have explored the biological activity of this compound in various contexts:
- Anticancer Activity : Preliminary investigations suggest that derivatives similar to this compound may exhibit anticancer properties by targeting androgen receptors in prostate cancer cells .
- Anticonvulsant Effects : Some analogs have shown promise in animal models for their anticonvulsant effects, indicating potential applications in treating neurological disorders .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic benefits in diseases where these enzymes play a critical role .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that structurally related compounds can inhibit tumor cell growth in various cancer models, including prostate cancer. For example, compound 26f , a derivative with similar structural features, exhibited significant inhibitory effects on tumor growth in xenograft models .
- Neuropharmacological Research : A study investigating the effects of related amide compounds found that certain derivatives had low clearance rates but high bioavailability in mice, leading to successful testing for anticonvulsant properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds having similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-cyanophenyl)-N-methylpropanamide | Similar amide structure with different phenyl substitution | Potentially different biological activities due to substitution |
| N-(2-Cyanophenyl)acetamide | Lacks chloro group but retains cyanophenyl moiety | Simpler structure may lead to different reactivity |
| N-Methyl-N-(4-chlorophenyl)propanamide | Similar backbone but different phenyl substitution | Variation in electronic properties affects biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
